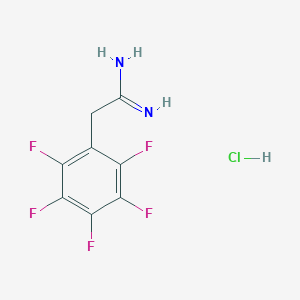

2-Pentafluorophenyl-acetamidine HCl

Description

Contextualization within Fluorinated Organic Chemistry

Organofluorine chemistry, the study of organic compounds containing carbon-fluorine bonds, is a field of immense importance with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgalfa-chemistry.comyoutube.com The carbon-fluorine bond is the strongest in organic chemistry, a property that imparts exceptional stability to fluorinated compounds. alfa-chemistry.com This stability is a key reason for their widespread use, as it can enhance the metabolic stability of drugs and the thermal stability of polymers. alfa-chemistry.comnumberanalytics.comresearchgate.net

Fluorinated compounds also play a crucial role in materials science. Their applications include the development of specialty lubricants, liquid crystal displays, and advanced polymers with high chemical resistance and durability. alfa-chemistry.comyoutube.comacs.org For instance, fluorinated polymers like polytetrafluoroethylene are known for their non-stick properties and thermal stability. youtube.com

Significance of Acetamidine (B91507) Core Structures in Chemical Synthesis and Catalysis

The acetamidine moiety, CH₃C(=NH)NH₂, is a versatile functional group that serves as a valuable building block in organic synthesis. wikipedia.org Acetamidines are precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as imidazoles, pyrimidines, and triazines. nih.gov These heterocyclic systems are fundamental components of many biologically active molecules and functional materials. nih.gov

The synthesis of acetamidines can be achieved through various methods, including the Pinner reaction, which involves the treatment of a nitrile with an alcohol and hydrogen chloride, followed by reaction with ammonia (B1221849). wikipedia.orgnih.govorgsyn.org The free base form of acetamidine is often unstable and hygroscopic, decomposing at elevated temperatures. nih.gov For this reason, it is commonly used and stored as a more stable salt, such as acetamidine hydrochloride. wikipedia.org

In the realm of catalysis, the acetamidine core can act as a ligand for metal centers, influencing the catalytic activity and selectivity of organometallic complexes. The nitrogen atoms of the amidine group can coordinate to a metal, and the substituents on the amidine can be modified to tune the electronic and steric properties of the resulting catalyst.

Research Trajectories and Contemporary Interests in Pentafluorophenyl Derivatives

Pentafluorophenyl (PFP) compounds, characterized by the C₆F₅ group, have garnered significant interest in recent years due to their unique reactivity and properties. numberanalytics.com The highly electronegative pentafluorophenyl group imparts distinct characteristics to a molecule, including high thermal stability and interesting optical properties. numberanalytics.com

The reactivity of PFP compounds is a key area of exploration. They can participate in various chemical transformations, including nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile, and cross-coupling reactions. numberanalytics.com This versatility makes them valuable intermediates in the synthesis of complex organic molecules. numberanalytics.com

Current research is focused on leveraging the properties of PFP derivatives for a range of applications. In pharmaceutical synthesis, the PFP group can be used to introduce fluorine atoms into drug candidates or to construct complex heterocyclic frameworks. numberanalytics.com In materials science, PFP derivatives are being investigated for the development of advanced materials such as fluorinated polymers and materials for organic electronics. numberanalytics.com The ongoing exploration of pentafluorophenyl chemistry promises to uncover new applications in fields like energy storage and catalysis. numberanalytics.com

Structure

3D Structure of Parent

Properties

CAS No. |

139161-78-7 |

|---|---|

Molecular Formula |

C8H6ClF5N2 |

Molecular Weight |

260.59 g/mol |

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)ethanimidamide;hydrochloride |

InChI |

InChI=1S/C8H5F5N2.ClH/c9-4-2(1-3(14)15)5(10)7(12)8(13)6(4)11;/h1H2,(H3,14,15);1H |

InChI Key |

PWEIHTLMFGYQPK-UHFFFAOYSA-N |

SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(=N)N.Cl |

Synonyms |

2-Pentafluorophenyl-acetamidine HCl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Intermediate Formation

The initial stages of synthesis focus on preparing reactive intermediates that can be converted into the target amidine. This involves either the creation of an acetamide (B32628) precursor or the direct use of a nitrile precursor to generate a reactive species.

While the name might suggest a link to pentafluoroaniline, the structure of 2-(pentafluorophenyl)acetamidine HCl indicates that the pentafluorophenyl group is attached to the acetyl carbon, not the amidine nitrogen. Therefore, the crucial precursor is not an aniline (B41778) derivative but rather a compound like 2-(pentafluorophenyl)acetamide (B3055533) . nih.govnist.gov This amide serves as the direct precursor for the synthesis of the corresponding imidoyl chloride intermediate. The synthesis of the amide itself can be achieved through standard amidation of 2-(pentafluorophenyl)acetic acid or its derivatives. researchgate.net

Imidoyl chlorides are highly reactive functional groups that serve as valuable intermediates in the synthesis of amidines. wikipedia.org The preparation of 2-(pentafluorophenyl)acetimidoyl chloride involves the reaction of 2-(pentafluorophenyl)acetamide with a suitable chlorinating agent. Common reagents for this transformation include dichlorotriphenylphosphorane (B105816) or thionyl chloride. orgsyn.orgchemicalbook.com For example, a general procedure involves refluxing the precursor acetamide with the chlorinating agent in a solvent like acetonitrile (B52724). chemicalbook.com The resulting imidoyl chloride is typically a reactive species used immediately in the subsequent step without prolonged storage. wikipedia.org

Direct Synthetic Routes to 2-Pentafluorophenyl-acetamidine HCl and Related Acetamidines

Direct routes to the amidine hydrochloride salt are often preferred for their efficiency. The most notable of these is the Pinner reaction, which converts nitriles directly into amidine salts in a two-step, one-pot process. wikipedia.orgsynarchive.com

One of the primary methods for forming the amidine functional group is the reaction of an imidoyl chloride with ammonia (B1221849) or an amine. wikipedia.orgnrochemistry.com In this pathway, the previously prepared 2-(pentafluorophenyl)acetimidoyl chloride is reacted with ammonia. This nucleophilic substitution reaction yields the desired 2-(pentafluorophenyl)acetamidine, which is isolated as its hydrochloride salt.

A more direct and widely utilized pathway is the Pinner reaction. numberanalytics.comorganic-chemistry.org This acid-catalyzed reaction begins with the treatment of a nitrile, in this case 2-(pentafluorophenyl)acetonitrile , with an anhydrous alcohol such as ethanol (B145695) or methanol (B129727) in the presence of dry hydrogen chloride gas. thermofisher.comwikipedia.org This first step forms a stable intermediate known as an imidate salt, or Pinner salt. wikipedia.orgsynarchive.com This salt is then reacted with ammonia, typically in an alcoholic solution, to produce the final 2-(pentafluorophenyl)acetamidine HCl. wikipedia.orgnrochemistry.com

The success and yield of acetamidine (B91507) synthesis are highly dependent on the careful control of reaction conditions. For both the imidoyl chloride and Pinner reaction pathways, specific parameters must be optimized.

For the Pinner reaction , anhydrous conditions are critical to prevent the hydrolysis of intermediates to form unwanted esters. nrochemistry.com The initial addition of hydrogen chloride to the nitrile and alcohol mixture is typically performed at low temperatures (e.g., 0-10 °C) to control the reaction's exothermicity and prevent the decomposition of the imidate salt. wikipedia.orgnrochemistry.com The subsequent ammonolysis step to convert the imidate to the amidine is then carried out to completion. nrochemistry.com

For the imidoyl chloride route , the formation of the intermediate may require heating or refluxing the reaction mixture. chemicalbook.com The subsequent condensation with ammonia is also managed by temperature control to ensure efficient conversion. The choice of solvent is crucial, with inert solvents being preferred to avoid side reactions.

Below is a table summarizing key optimization parameters for these synthetic routes.

| Parameter | Pinner Reaction | Imidoyl Chloride Route | Rationale & References |

| Primary Precursor | Nitrile (e.g., 2-(pentafluorophenyl)acetonitrile) | Amide (e.g., 2-(pentafluorophenyl)acetamide) | The Pinner reaction starts from nitriles, while imidoyl chlorides are formed from amides. nih.govwikipedia.org |

| Key Reagents | Anhydrous Alcohol (MeOH, EtOH), Anhydrous HCl, Ammonia | Chlorinating Agent (SOCl₂, PPh₃Cl₂), Ammonia | Specific reagents are required for each distinct chemical transformation. chemicalbook.comnrochemistry.com |

| Solvent | Anhydrous Alcohol, Chloroform, Dioxane | Acetonitrile, Dichloromethane | Solvents must be inert and anhydrous to prevent hydrolysis and side reactions. orgsyn.orgchemicalbook.comorganic-chemistry.org |

| Temperature | 0-10 °C (Imidate formation); Room Temp to 40 °C (Ammonolysis) | 0 °C to Reflux | Low temperature is often required for the formation of unstable Pinner salts, while imidoyl chloride formation may require heat. wikipedia.orgchemicalbook.comnrochemistry.com |

| Atmosphere | Anhydrous / Inert | Anhydrous / Inert | Exclusion of moisture is critical to prevent the formation of byproducts like esters and carboxylic acids. nrochemistry.com |

The chemical behavior of the pentafluorophenyl group significantly influences the reaction pathways and outcomes.

Electronic Effects: The pentafluorophenyl ring is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several consequences:

In the Pinner reaction, the strong inductive effect makes the carbon atom of the nitrile in 2-(pentafluorophenyl)acetonitrile more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. wikipedia.org

The electron-poor nature of the nitrile may make it react more readily under basic catalysis conditions as an alternative to the acid-catalyzed Pinner reaction, though the Pinner route is standard for forming the hydrochloride salt. wikipedia.org

The acidity of the methylene (B1212753) protons (-CH₂-) adjacent to the pentafluorophenyl ring is increased, which could potentially lead to side reactions if strong bases are used.

Steric Effects: The pentafluorophenylacetyl group (C₆F₅CH₂-) is sterically demanding. While this bulk is somewhat removed from the reaction center (the C=N bond), it can still influence the approach of reagents. However, for reactions involving small nucleophiles like ammonia, steric hindrance is generally not a prohibitive factor. In the synthesis of N'-substituted derivatives, the steric bulk of the incoming amine would become a more significant consideration, potentially lowering reaction rates.

Alternative Synthetic Approaches to Acetamidine Derivatives

The synthesis of acetamidine derivatives can be achieved through various pathways, with the Pinner reaction being a cornerstone method. Additionally, hydrolysis-based methods provide access to related acetamide structures, which are often precursors or related compounds in synthetic schemes.

Preparation from Nitriles and Alcoholic Ammonia Solutions

The Pinner reaction remains a fundamental and widely utilized method for the synthesis of amidine hydrochlorides from nitriles. nih.govsciencemadness.org This reaction typically involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas. The process proceeds in two main stages: first, the formation of an intermediate imino ether hydrochloride salt, followed by its reaction with ammonia to yield the final acetamidine hydrochloride. nih.govsciencemadness.org

The initial step requires rigorously dry conditions. Anhydrous HCl gas is bubbled through a cooled solution of the nitrile (e.g., acetonitrile) in an anhydrous lower alcohol, such as methanol or ethanol. sciencemadness.orggoogle.com This leads to the precipitation of the imino ether hydrochloride, for instance, 1-ethoxyethanimine hydrochloride when using ethanol. sciencemadness.org

In the second stage, the isolated imino ether intermediate is treated with a solution of ammonia in alcohol. sciencemadness.org This ammonolysis step displaces the alkoxy group to form the acetamidine hydrochloride, with ammonium (B1175870) chloride (NH₄Cl) precipitating as a byproduct. sciencemadness.orggoogle.com The reaction's success hinges on careful control of temperature and the use of anhydrous reagents to prevent hydrolysis of the intermediate. sciencemadness.org Variations of this method aim to improve yield and efficiency. For example, one patented method involves the condensation of acetonitrile with methanol in a dichloroethane medium at -2 to +3°C, followed by the addition of the resulting iminoether suspension to methanol saturated with ammonia, achieving yields of over 91%. google.com

Table 1: Key Steps in Pinner Reaction for Acetamidine HCl Synthesis sciencemadness.orggoogle.comgoogle.com

| Step | Reactants | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1: Imino Ether Formation | Acetonitrile, Anhydrous Alcohol (e.g., Methanol, Ethanol), Anhydrous HCl | Dichloroethane or excess alcohol | Low temperature (e.g., -2 to +11°C) | Acetoiminoester hydrochloride (Intermediate) |

| 2: Ammonolysis | Acetoiminoester hydrochloride, Ammonia | Anhydrous Alcohol (e.g., Methanol) | Controlled pH (7-8), Low temperature (e.g., 0-5°C initially) | Acetamidine hydrochloride, Ammonium chloride (byproduct) |

Hydrolysis-Based Syntheses of Related Acetamide Structures

While not a direct route to amidines, the controlled hydrolysis of nitriles is a critical reaction for synthesizing the corresponding primary amides, such as 2-pentafluorophenyl-acetamide. This transformation can be catalyzed by either acid or base, with the primary challenge being the prevention of over-hydrolysis to the carboxylic acid. commonorganicchemistry.comchemguide.co.uk

Under acidic conditions, a nitrile is typically heated with a dilute acid like hydrochloric acid. chemguide.co.uk The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.com A series of proton transfers and tautomerization leads to the formation of the amide. lumenlearning.comlibretexts.org If the reaction is allowed to proceed, further hydrolysis will yield the carboxylic acid and an ammonium salt. chemguide.co.ukbyjus.com

Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. chemguide.co.uk This method also yields the amide, which can then be hydrolyzed further to the sodium salt of the carboxylic acid and ammonia gas. chemguide.co.ukbyjus.com Careful monitoring and mild reaction conditions are essential to isolate the amide in high yield. commonorganicchemistry.com The use of an alkaline solution of hydrogen peroxide is a milder method that can favor the formation of the amide. commonorganicchemistry.com

Table 2: Comparison of Nitrile Hydrolysis Conditions for Amide Synthesis commonorganicchemistry.comchemguide.co.uksemanticscholar.org

| Condition | Catalyst/Reagent | Typical Conditions | Intermediate Product | Potential Byproduct |

|---|---|---|---|---|

| Acidic | Dilute HCl or H₂SO₄ | Heating under reflux | Amide | Carboxylic acid, Ammonium salt |

| Alkaline | NaOH or KOH solution | Mild heating | Amide | Carboxylate salt, Ammonia |

| Mild Alkaline | Alkaline H₂O₂ (e.g., UHP) | Mild heating | Amide | - |

Isolation and Purification Methodologies

The isolation and purification of this compound and related compounds rely on standard laboratory techniques, including crystallization, solvent extraction, and chromatography, tailored to the specific properties of the target molecule.

Crystallization Techniques

Crystallization is a primary method for purifying acetamidine salts. nih.gov After the synthesis of acetamidine hydrochloride via the Pinner reaction, the crude product is often isolated by filtering off the ammonium chloride byproduct and then concentrating the filtrate. sciencemadness.org The acetamidine hydrochloride can then be crystallized from the remaining solvent, typically a cold alcohol like ethanol. nih.govgoogle.com The process involves dissolving the crude salt in a minimum amount of hot solvent and allowing it to cool slowly. The lower solubility of the salt at reduced temperatures leads to the formation of purified crystals, which can be collected by filtration. nih.govsciencemadness.org For instance, acetamidinium (B1228376) perchlorate (B79767) has been crystallized from ethanol or water to yield colorless crystals suitable for X-ray analysis. nih.gov Slow evaporation of the solvent at room temperature or at colder temperatures (e.g., 5°C) can also be employed to obtain high-quality crystals. nih.gov

Solvent Extraction and Washing Procedures

Solvent extraction and washing are crucial steps to remove impurities following a synthesis. In the preparation of acetamidine hydrochloride, after the ammonolysis step, the precipitated ammonium chloride is typically removed by filtration. sciencemadness.orggoogle.com The filtrate, containing the desired product and the solvent, is then processed. The product is often precipitated by distilling off the solvent to form a suspension. google.com The solid product is then filtered and washed with a cold solvent, such as cold ethanol, to remove any remaining soluble impurities without dissolving a significant amount of the product. sciencemadness.orggoogle.com The purified solid is subsequently dried, often in a desiccator over a drying agent like concentrated sulfuric acid, to remove residual solvent. sciencemadness.org In cases where the product is part of a complex mixture, liquid-liquid extraction can be used to separate it based on its solubility and partitioning behavior between two immiscible solvents. google.comresearchgate.net

Chromatographic Separation and Purification Strategies

Chromatographic techniques are powerful tools for the purification of amidine derivatives, especially when dealing with complex mixtures or when very high purity is required. google.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed analytical methods that can be scaled for preparative purification. nih.govmdpi.com

For the purification of amidines, normal-phase or reverse-phase chromatography can be used. In one documented purification of an N-substituted amidine, column chromatography was performed using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent. mdpi.com To improve the separation of basic compounds like amidines, which can interact strongly with the silica (B1680970) gel stationary phase, a small amount of a base (e.g., 7N ammonia in methanol) is sometimes added to the eluent system. mdpi.com The choice of stationary phase (e.g., silica gel, alumina) and the mobile phase is critical and is determined by the polarity of the target compound and its impurities. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound. For a molecule such as 2-Pentafluorophenyl-acetamidine HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, several distinct proton signals would be anticipated.

The methylene (B1212753) protons (CH₂) adjacent to the pentafluorophenyl ring would likely appear as a singlet, integrating to two protons. Its chemical shift would be influenced by the electron-withdrawing nature of the aromatic ring. For comparison, the methylene protons in similar benzylamine (B48309) hydrochlorides appear in the range of 4.0-4.5 ppm.

The protons of the amidinium group (-C(NH₂)₂) would be expected to be broad signals due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent. These N-H protons are often observed in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, and their chemical shift can be highly dependent on the solvent and concentration. In some instances, these signals may be too broad to be clearly observed.

| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| -CH₂- | ~4.0 - 4.5 | Singlet (s) | 2H |

| -NH₂ | ~7.0 - 9.0 | Broad singlet (br s) | 2H |

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment.

The methylene carbon (-CH₂-) would likely appear in the range of 30-40 ppm. The amidinium carbon (-C(NH₂)₂), being double-bonded to one nitrogen and single-bonded to another, is expected to have a chemical shift in the range of 150-160 ppm, similar to what is observed for acetamidine (B91507) hydrochloride itself. chemicalbook.com

The carbons of the pentafluorophenyl ring will exhibit characteristic chemical shifts and will be subject to coupling with the fluorine atoms (C-F coupling). The carbon directly attached to the methylene group (C-1) would be a triplet due to coupling with the two ortho-fluorine atoms. The ortho- (C-2, C-6), meta- (C-3, C-5), and para- (C-4) carbons will also show complex splitting patterns and their chemical shifts will be significantly downfield due to the strong electron-withdrawing effect of the fluorine atoms. researchgate.net

| Carbon Atom | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -CH₂- | ~30 - 40 | Singlet (or triplet with small coupling) |

| -C(NH₂)₂ | ~150 - 160 | Singlet |

| C-1 (Pentafluorophenyl) | ~105 - 115 | Triplet |

| C-2, C-6 (Pentafluorophenyl) | ~140 - 150 | Doublet of doublets of doublets |

| C-3, C-5 (Pentafluorophenyl) | ~135 - 145 | Doublet of doublets of doublets |

| C-4 (Pentafluorophenyl) | ~130 - 140 | Triplet of triplets |

Table 2: Predicted ¹³C NMR Data for this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Pentafluorophenyl Moiety Analysis

Fluorine-19 (¹⁹F) NMR is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. For the pentafluorophenyl group in this compound, a characteristic set of signals is expected.

The ¹⁹F NMR spectrum will typically show three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms. These signals will exhibit mutual coupling (F-F coupling), leading to complex splitting patterns. Typically, the ortho-fluorines appear as a triplet, the para-fluorine as a triplet, and the meta-fluorines as a triplet of triplets. The chemical shifts are usually reported relative to a standard such as CFCl₃. For pentafluorophenyl groups, these signals are generally found in the range of -140 to -170 ppm. psu.eduspectrabase.com

| Fluorine Position | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity | Integration |

| ortho-F (F-2, F-6) | ~-145 to -155 | Triplet | 2F |

| para-F (F-4) | ~-155 to -165 | Triplet | 1F |

| meta-F (F-3, F-5) | ~-160 to -170 | Triplet of triplets | 2F |

Table 3: Predicted ¹⁹F NMR Data for the Pentafluorophenyl Moiety.

Application of Other NMR Techniques (e.g., ²⁷Al NMR in related systems)

While not directly applicable to the characterization of this compound itself, ²⁷Al NMR spectroscopy is a valuable tool for studying the interaction of such ligands with metal ions, particularly aluminum. The amidine functional group is known to act as a ligand, forming complexes with various metals.

Should 2-Pentafluorophenyl-acetamidine be used to form an aluminum complex, ²⁷Al NMR could provide crucial information about the coordination environment of the aluminum ion. The chemical shift and linewidth of the ²⁷Al signal are highly sensitive to the coordination number and the symmetry of the ligand sphere around the aluminum atom. pascal-man.comnih.govcuni.cz For instance, a four-coordinate tetrahedral aluminum center will have a distinctly different chemical shift compared to a six-coordinate octahedral center. cuni.cz This technique would be instrumental in characterizing the structure of any potential aluminum-amidine complexes in solution and in the solid state. pascal-man.comresearchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and ionic compounds like this compound. In positive ion mode, ESI-MS would be expected to produce a prominent signal corresponding to the protonated molecule [M+H]⁺.

The molecular weight of 2-Pentafluorophenyl-acetamidine is approximately 228.06 g/mol . Therefore, the ESI-MS spectrum should show a strong peak at a mass-to-charge ratio (m/z) of approximately 229.07, corresponding to the [C₈H₇F₅N₂ + H]⁺ ion.

In addition to the molecular ion, fragmentation of the molecule in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules. For 2-Pentafluorophenyl-acetamidine, potential fragmentation could include the loss of ammonia (B1221849) (NH₃) or the cleavage of the bond between the methylene group and the amidine moiety.

| Ion | Expected m/z | Identity |

| [M+H]⁺ | ~229.07 | Protonated molecular ion |

| [M+H - NH₃]⁺ | ~212.04 | Loss of ammonia |

| [C₇H₂F₅]⁺ | ~181.01 | Pentafluorobenzyl cation |

Table 4: Predicted ESI-MS Data for this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. While specific EI-MS data for this compound is not publicly available, the analysis of related structures provides insight into its expected fragmentation. For instance, in the mass spectrum of a related pentafluorophenyl-containing compound, key fragments would likely arise from the cleavage of the acetamidine side chain and the stable pentafluorophenyl ring. The molecular ion peak (M+) would be expected, corresponding to the nominal mass of the free base.

| Fragment | Expected m/z | Description |

| [C₈H₆F₅N₂]⁺ | --- | Molecular ion of the free base |

| [C₆F₅CH₂]⁺ | --- | Pentafluorobenzyl cation |

| [C₆F₅]⁺ | --- | Pentafluorophenyl cation |

Note: Specific m/z values are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational frequencies include the N-H stretching of the amidinium group, C=N stretching of the imine functionality, and the characteristic absorptions of the pentafluorophenyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amidinium) | --- | Stretching |

| C=N (amidine) | --- | Stretching |

| C-F (aromatic) | --- | Stretching |

| Aromatic C=C | --- | Stretching |

Note: Specific wavenumber values for this compound are not detailed in the available literature.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

| Crystal Parameter | Value for a Related Compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | 90 |

| β (°) | --- |

| γ (°) | 90 |

| Volume (ų) | --- |

Note: Data is for a related compound, not this compound, and specific unit cell dimensions are not provided.

Powder X-ray diffraction (PXRD) is widely used to identify crystalline phases and to assess the purity of a bulk sample. In the context of catalysis, PXRD is essential for characterizing the crystalline structure of catalyst supports and the dispersion of active metal nanoparticles. While no specific PXRD patterns for this compound as a catalyst are available, the technique is fundamental in confirming the structural integrity and phase composition of heterogeneous catalysts.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of elements within a compound, which is used to confirm its empirical formula. For the related compound (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide (C₁₆H₁₂F₅N₃O), the experimentally determined elemental composition closely matched the calculated values, confirming its stoichiometry.

| Element | Calculated (%) | Found (%) |

| C | 53.79 | 53.73 |

| H | 3.39 | 3.36 |

| N | 11.76 | 11.71 |

Note: Data is for a related compound, not this compound.

Thermal Analysis Techniques in Related Compound Characterization (e.g., DTA, TGA)

Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition profile of a compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between a sample and a reference material. This information is critical for understanding the material's behavior at elevated temperatures, including melting points, decomposition temperatures, and the presence of solvated molecules. Specific thermal analysis data for this compound is not available in the surveyed literature.

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds, providing a relatively rapid and sensitive means of separating the target compound from any starting materials, by-products, or degradation products. libretexts.org Thin-Layer Chromatography (TLC) is a particularly common and accessible method employed for this purpose. nih.gov It operates on the principle of differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). youtube.com The separation is based on the different affinities of the compounds for the stationary and mobile phases, which is largely influenced by their polarity. khanacademy.org

For a compound such as this compound, which possesses a highly polar amidinium group and a non-polar pentafluorophenyl ring, TLC offers a straightforward method to monitor reaction progress and assess the purity of the final product. The presence of impurities would be indicated by the appearance of additional spots on the TLC plate. libretexts.org

Detailed Research Findings

Stationary Phase: Silica (B1680970) gel 60 F254 plates are commonly used for the analysis of moderately polar to polar organic compounds. nih.govnih.gov The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as those containing aromatic rings, under UV light at 254 nm. libretexts.org Given the presence of the pentafluorophenyl group, this is an ideal choice for the non-destructive visualization of this compound.

Mobile Phase (Eluent): The selection of the mobile phase requires balancing the polarity to ensure that the spots are well-separated and have an appropriate retention factor (Rf). The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. tcichemicals.com For a polar compound like this compound, a relatively polar eluent system is necessary to move the spot from the baseline. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often employed. youtube.comnih.gov For amidine hydrochlorides, which can be quite polar, a solvent system containing a small amount of a basic modifier like diethylamine (B46881) or triethylamine (B128534) might be necessary to reduce streaking and improve spot shape. nih.gov A common starting point for developing a TLC method for such a compound would be a mixture of ethyl acetate and methanol (B129727).

Visualization: After developing the TLC plate, the separated spots must be visualized. As 2-Pentafluorophenyl-acetamidine contains a UV-active pentafluorophenyl ring, the primary method of visualization would be a UV lamp at 254 nm, where the compound would appear as a dark spot on a fluorescent green background. libretexts.org To visualize non-UV active impurities or to confirm the presence of the amidine group, chemical staining agents can be used. reachdevices.com A potassium permanganate (B83412) (KMnO₄) stain can be effective as it reacts with any oxidizable functional groups, appearing as yellow-brown spots on a purple background. reachdevices.com For detecting primary or secondary amine impurities, a ninhydrin (B49086) stain could be employed, which typically produces a colored spot upon heating. tcichemicals.com

The following interactive data table summarizes a proposed TLC method for the purity assessment of this compound based on the analysis of analogous compounds.

| Parameter | Description | Rationale/Reference |

| Stationary Phase | Silica Gel 60 F254 TLC Plate | Standard for polar organic compounds; fluorescent indicator for UV visualization. nih.govnih.govlibretexts.org |

| Mobile Phase | Ethyl Acetate : Methanol (e.g., 9:1 v/v) | A polar solvent system to elute the polar amidine hydrochloride. The ratio can be adjusted to optimize the Rf value. youtube.comnih.gov |

| Sample Preparation | Dissolve a small amount in a suitable solvent (e.g., methanol). | To allow for spotting onto the TLC plate. |

| Application | Spot a dilute solution onto the baseline of the TLC plate. | Standard TLC procedure. youtube.com |

| Development | Place the plate in a sealed chamber with the mobile phase. | To allow the mobile phase to ascend the plate via capillary action. khanacademy.org |

| Visualization 1 | UV light (254 nm) | Non-destructive detection of the UV-active pentafluorophenyl ring. libretexts.org |

| Visualization 2 | Potassium Permanganate (KMnO₄) Stain | Destructive visualization for oxidizable functional groups. reachdevices.com |

| Visualization 3 | Ninhydrin Stain | For the potential detection of primary/secondary amine impurities. tcichemicals.com |

| Expected Rf | ~0.3 - 0.5 | This is a target range for good separation and can be achieved by modifying the mobile phase composition. |

| Purity Indication | A single, well-defined spot. | Multiple spots would indicate the presence of impurities. libretexts.org |

Reactivity and Transformation Studies

Reactivity of the Acetamidine (B91507) Functional Group

The acetamidine functional group, a nitrogen analog of a carboxylic acid, is a versatile building block in organic synthesis, known for its ability to participate in a variety of transformations.

The acetamidine group can undergo reactions analogous to amidation, though its reactivity differs from that of a simple amine. Due to the delocalization of the nitrogen lone pairs across the C-N bonds, the nucleophilicity of the nitrogen atoms is reduced compared to a primary amine. However, under appropriate conditions, it can react with acylating agents.

Amidation with Acid Anhydrides: Acid anhydrides can react with the acetamidine moiety. libretexts.orgchadsprep.com The reaction typically requires activation, and the outcome can be influenced by the reaction conditions. For instance, the reaction of guanidine (B92328) hydrochlorides with acetic or trifluoroacetic anhydrides has been shown to yield substituted triazines, indicating a condensation-cyclization pathway. researchgate.net It is plausible that 2-pentafluorophenyl-acetamidine could undergo similar reactions, potentially leading to heterocyclic systems. The reaction would likely proceed via initial acylation at one of the nitrogen atoms, followed by subsequent intramolecular reactions.

Condensation Reactions: Acetamidines are valuable precursors for the synthesis of various heterocyclic compounds such as imidazoles, pyrimidines, and triazines. amazonaws.com These syntheses often involve condensation reactions with bifunctional electrophiles. The free base of the acetamidine, which is more nucleophilic, is typically required for these transformations. acs.org

The derivatization of carbonyl compounds is a cornerstone of organic analysis and synthesis. The acetamidine functional group of 2-pentafluorophenyl-acetamidine can react with carbonyl compounds, particularly aldehydes and ketones, to form a variety of derivatives. These reactions often lead to the formation of new heterocyclic rings.

The initial step in these reactions is the nucleophilic attack of one of the amidine nitrogen atoms on the electrophilic carbonyl carbon. This is typically followed by dehydration to form an imine or a related C=N bond. Subsequent intramolecular reactions can lead to stable cyclic products. For example, the condensation of N,N'-bis(trimethylsilyl)1,2-diamines with carbonyl compounds yields imidazolidine (B613845) derivatives. nih.govrsc.org While not a direct analogue, this illustrates the potential for the two nitrogen atoms of the acetamidine group to participate in cyclization reactions with carbonyl compounds.

The reaction of acetophenone (B1666503) derivatives with aldehydes, catalyzed by boric acid, leads to chalcones, which are 1,3-diphenylpropenones. acs.org This type of aldol (B89426) condensation highlights the reactivity of activated methylene (B1212753) groups, which is relevant to the CH2 group in 2-pentafluorophenyl-acetamidine.

| Carbonyl Reactant | Potential Product Type | Reaction Class |

| Aldehydes | Imidazolidine derivatives | Condensation/Cyclization |

| Ketones | Substituted pyrimidines | Condensation/Cyclization |

| 1,3-Diketones | Pyrimidine (B1678525) derivatives | Condensation/Cyclization |

| α-Ketoesters | Substituted imidazoles | Condensation/Cyclization |

Reactivity of the Pentafluorophenyl Moiety

The pentafluorophenyl (PFP) group is a highly electron-deficient aromatic system due to the strong inductive effect of the five fluorine atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being deactivated towards electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for polyfluoroarenes. mdpi.comresearchgate.net The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of multiple electron-withdrawing fluorine atoms stabilizes this intermediate, thereby facilitating the reaction.

In pentafluorophenyl derivatives, nucleophilic attack occurs preferentially at the para position (C-4) relative to the substituent. This regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack is at the para position.

The reactivity of fluoroarenes in SNAr reactions is significantly higher than that of other haloarenes. The order of reactivity is generally F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and stabilizes the intermediate. stackexchange.com

| Fluoroarene | Relative Reactivity in SNAr | Key Feature |

| Hexafluorobenzene | High | Fully activated ring |

| Pentafluorobenzene (B134492) | High | Activated ring |

| 1,2,4,5-Tetrafluorobenzene | Moderate | Less activated than PFB |

| 1,3,5-Trifluorobenzene | Low | Meta-activation is less effective |

| Fluorobenzene | Very Low | Insufficiently activated |

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace a fluorine atom from the PFP ring. mdpi.comcore.ac.uk

The strong deactivating effect of the fluorine atoms makes the pentafluorophenyl ring highly resistant to electrophilic aromatic substitution (EAS). core.ac.uk Reactions such as Friedel-Crafts alkylation and acylation, which are common for benzene (B151609) and its derivatives, are generally not feasible with highly fluorinated arenes under standard conditions. wikipedia.orggeeksforgeeks.orgmasterorganicchemistry.com

However, under forcing conditions or with very strong electrophiles, some electrophilic transformations can be induced. For instance, the Friedel-Crafts alkylation of pentafluorobenzene has been reported, though it requires potent Lewis acid catalysts. acs.orgacs.org The directing effects of the substituents on the ring would also play a crucial role in determining the position of any potential electrophilic attack, although such reactions are not common for the PFP group in 2-pentafluorophenyl-acetamidine HCl due to the deactivating nature of both the PFP ring and the protonated acetamidine group.

Mechanisms of Protonation and Salt Formation

Amidines are among the strongest neutral organic bases. Their high basicity is a result of the resonance stabilization of the resulting amidinium cation upon protonation. The positive charge is delocalized over both nitrogen atoms and the central carbon atom.

The formation of this compound involves the protonation of the more basic imino nitrogen of the acetamidine functional group by hydrochloric acid. The presence of the electron-withdrawing pentafluorophenyl group is expected to reduce the basicity of the acetamidine moiety compared to an alkyl-substituted acetamidine due to the inductive effect of the PFP ring. cambridgemedchemconsulting.com Nevertheless, the acetamidine group remains sufficiently basic to be readily protonated by strong acids like HCl.

In-depth Analysis of this compound Reveals Scant Data on Nitrogen-Centered Radical Generation

Despite extensive investigation into the field of nitrogen-centered radicals and their pivotal role in modern synthetic chemistry, specific research detailing the generation and reactivity of such radicals from this compound remains conspicuously absent from the current scientific literature. A comprehensive search has yielded no direct studies, detailed research findings, or specific data tables concerning the use of this particular compound as a precursor for nitrogen-centered radicals in amination reactions.

The study of nitrogen-centered radicals, including aminyl, amidyl, and iminyl species, has significantly advanced, with numerous methods developed for their generation. acs.orgresearchgate.net These methods often involve precursors such as N-haloamines, N-oxyamides, N-aminopyridinium salts, and azides, which can undergo homolytic cleavage or redox processes to form the desired radical species. nih.govcapes.gov.bru-tokyo.ac.jpmdpi.com These highly reactive intermediates are instrumental in the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a vast array of nitrogen-containing compounds. rsc.orgresearchgate.net

Amination reactions employing these radicals have been successfully applied to a variety of substrates, including sp2-hybridized systems like arenes and alkenes. acs.orgresearchgate.net The reactivity and selectivity of these reactions are influenced by factors such as the electronic nature of the radical precursor and the reaction conditions, which often involve photoredox catalysis or thermal initiation. nih.govnih.gov

While the general principles of nitrogen-centered radical chemistry are well-established, the specific behavior of this compound in this context has not been documented. The presence of the strongly electron-withdrawing pentafluorophenyl group is expected to significantly influence the electronic properties of the acetamidine moiety and any potential nitrogen-centered radical derived from it. However, without experimental data, any discussion on its specific reactivity would be purely speculative.

For instance, studies on related structures, such as the cobalt-catalyzed amination of aldehydes using fluoroaryl azides, demonstrate that fluoroaryl groups can be incorporated into molecules via nitrogen-centered radical pathways, but the radical precursor is an azide, not an amidine. nih.gov Similarly, the generation of amidinyl radicals from amidoxime (B1450833) benzoates for the synthesis of imidazolines has been reported, but these precursors are structurally distinct from this compound. rsc.org A review of amidine synthesis provides a broad overview of their preparation but does not delve into their application as radical precursors. semanticscholar.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 2-Pentafluorophenyl-acetamidine HCl would reveal fundamental aspects of its electronic nature. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density and the electrostatic potential surface would also be mapped. This would highlight the electron-rich and electron-poor regions of the molecule, offering insights into its intermolecular interactions and potential sites for electrophilic or nucleophilic attack. The highly electronegative fluorine atoms on the phenyl ring are expected to significantly influence the electronic landscape.

Conformational Landscape and Energetic Profiling

The three-dimensional structure of this compound is not rigid. Rotation around single bonds allows the molecule to adopt various conformations. A thorough DFT study would involve a systematic scan of the potential energy surface to identify the most stable conformers (global and local minima) and the transition states that connect them.

This energetic profiling provides a detailed understanding of the molecule's flexibility and the energy barriers associated with conformational changes. The results would be crucial for understanding how the molecule might interact with biological targets or other chemical species, as its shape is a key determinant of its function.

Prediction and Validation of Spectroscopic Properties

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, theoretical vibrational (infrared and Raman) spectra would be calculated. The predicted frequencies and intensities would correspond to the specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra.

Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be computed. These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Quantum Mechanical (QM) Studies of Molecular Systems

Beyond DFT, other quantum mechanical methods can provide even more accurate descriptions of molecular systems, albeit at a higher computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed for benchmark calculations on key properties, such as interaction energies or reaction barriers, to ensure the accuracy of the chosen DFT functional. These higher-level QM studies serve as a "gold standard" for validating more computationally efficient methods.

Molecular Dynamics (MD) Simulations (Applied to related adsorption phenomena)

While no specific MD simulations on the adsorption of this compound are published, this technique is highly relevant for understanding its behavior in condensed phases or at interfaces. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

For a related system, MD simulations could be used to study the adsorption of this compound onto a surface, such as a metallic or polymeric substrate. These simulations would reveal the preferred orientation of the molecule upon adsorption and the nature of the non-covalent interactions (e.g., π-π stacking, hydrogen bonding, electrostatic interactions) that govern the adsorption process. Such studies are critical in materials science and nanotechnology. For instance, simulations have been used to investigate the adsorption of simple aromatic compounds on single-walled carbon nanotubes, calculating adsorption energies and analyzing the effects of substituents. rsc.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition pathways, or its reactions with other molecules. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and calculate activation energies.

This provides a step-by-step understanding of how a chemical transformation occurs, which is often difficult to probe experimentally. For example, computational studies have been used to gain insight into the structure-based design of new compounds by exploring receptor-ligand interactions. nih.gov

Investigation of Intermolecular Interactions and Supramolecular Assemblies

The solid-state structure and properties of this compound are governed by a complex network of intermolecular interactions. Computational methods are invaluable for analyzing these interactions and understanding the formation of supramolecular assemblies.

The amidinium cation is an excellent hydrogen bond donor, with the potential to form multiple N-H···Cl⁻ hydrogen bonds with the chloride anion. In the solid state, these interactions are expected to be a dominant feature, leading to the formation of extended networks. X-ray diffraction studies, combined with computational analysis, can provide precise details of these hydrogen bonding geometries.

The strength of these hydrogen bonds can be estimated using computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, which characterizes the bond critical points between the donor and acceptor atoms.

Table 1: Calculated Hydrogen Bond Parameters for Amidinium Systems

| Donor | Acceptor | Distance (Å) | Angle (°) | Interaction Energy (kcal/mol) |

| N-H | Cl⁻ | 2.2 - 2.5 | 160 - 175 | -10 to -15 |

| N-H | N | 2.0 - 2.3 | 150 - 170 | -5 to -8 |

The electron-deficient pentafluorophenyl ring is a key participant in various non-covalent interactions. The strong polarization of the ring makes it a good candidate for anion-π interactions, where the chloride anion can interact favorably with the face of the aromatic ring.

Furthermore, π-π stacking interactions between adjacent pentafluorophenyl rings can contribute to the packing in the solid state. These interactions are often offset to minimize electrostatic repulsion between the electron-poor rings. C-H···π interactions, involving C-H bonds from the acetamidine (B91507) moiety and the aromatic ring, may also be present.

Applications and Functionalization in Advanced Chemical Systems

Role as Precursors in Organic Synthesis

The reactivity of the acetamidine (B91507) group, coupled with the electronic properties of the pentafluorophenyl moiety, makes this compound a versatile starting material for the construction of complex organic molecules.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

2-Pentafluorophenyl-acetamidine HCl serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Imidazoles: The acetamidine functionality provides the necessary N-C-N fragment for the construction of the imidazole (B134444) ring. organic-chemistry.orgrsc.orgnih.govrsc.orgresearchgate.net Reaction with α-haloketones or their equivalents leads to the formation of substituted imidazoles. The pentafluorophenyl group can be retained in the final product, imparting unique properties, or it can be strategically modified in subsequent steps. Various synthetic methodologies, including multi-component reactions, have been developed to access a wide range of imidazole derivatives. nih.gov

Pyrimidines: Pyrimidines can be synthesized through condensation reactions involving this compound and a three-carbon component, such as a β-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgnih.govresearchgate.netnih.gov The reaction typically proceeds through a cyclocondensation mechanism, where the amidine unit forms the N-C-N portion of the pyrimidine (B1678525) ring. The choice of reaction conditions and substrates allows for the synthesis of a diverse array of substituted pyrimidines. organic-chemistry.orgnih.gov

Triazines: The synthesis of triazines can be achieved by reacting this compound with appropriate precursors that provide the remaining nitrogen and carbon atoms of the triazine ring. globalscitechocean.comnih.govnih.govrsc.orgrsc.org For instance, reaction with dicarbonyl compounds or their derivatives in the presence of a nitrogen source can lead to the formation of 1,2,4-triazines. The specific isomer of the triazine formed is dependent on the synthetic route and the nature of the reactants. globalscitechocean.com

A summary of the heterocyclic compounds synthesized from this compound is presented in the table below.

| Heterocyclic Compound | Key Reactants | General Reaction Type |

| Imidazoles | α-Haloketones | Cyclocondensation |

| Pyrimidines | β-Dicarbonyl compounds | Cyclocondensation |

| Triazines | Dicarbonyl compounds | Cyclocondensation |

Derivatization for Analytical Techniques and Biological Conjugation

The reactivity of the acetamidine and the properties of the pentafluorophenyl group are also exploited in the development of analytical methods and bioconjugation strategies.

Derivatization is a crucial step in GC and HPLC analysis to improve the volatility, thermal stability, and detectability of analytes. research-solution.comresearchgate.netgcms.czsigmaaldrich.comgreyhoundchrom.com While direct information on this compound as a derivatizing agent is limited, reagents with similar functionalities, particularly the pentafluorophenyl group, are widely used. For instance, pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for compounds containing acidic protons, such as phenols, carboxylic acids, and thiols. researchgate.net The resulting pentafluorobenzyl derivatives exhibit excellent thermal stability and are highly responsive to electron capture detectors (ECD), enhancing analytical sensitivity. researchgate.net

The pentafluorophenyl group is a key player in bioconjugation chemistry. Pentafluorophenyl (PFP) esters are highly reactive towards nucleophiles like primary amines, forming stable amide bonds. nih.gov This reactivity is harnessed for labeling and conjugating molecules of interest, such as proteins, peptides, and other biomolecules. While this compound itself is not a direct labeling agent, it can be a precursor to molecules containing a pentafluorophenyl ester group. The versatility of PFP esters allows for the introduction of a wide range of functional groups, including fluorophores, affinity tags, and crosslinkers, onto biological targets. nih.gov

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms of the acetamidine group in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This property is central to its application in ligand design for organometallic chemistry and catalysis.

Development of Metal Complexes with Acetamidine-Based Ligands

Acetamidine derivatives, including those with pentafluorophenyl substituents, can act as versatile ligands for a wide range of transition metals. mdpi.comyoutube.comyoutube.comwikipedia.org The resulting metal complexes often exhibit unique catalytic activities and interesting structural and electronic properties. mdpi.comnih.gov

Nickel: Nickel complexes with acetamidine-based ligands have been investigated for their catalytic applications. nih.govnih.gov The coordination of the acetamidine ligand can influence the electronic and steric environment around the nickel center, thereby tuning its reactivity in processes like cross-coupling reactions.

Copper: Copper complexes featuring acetamidine ligands are of interest due to their potential applications in catalysis and materials science. researchgate.netnih.govmdpi.comnih.gov The pentafluorophenyl group can enhance the stability and modify the redox properties of the copper center.

Ruthenium: Ruthenium complexes are widely studied for their catalytic and medicinal properties. nih.govnih.govbohrium.comrsc.org Acetamidine ligands can be incorporated into ruthenium complexes to create catalysts for various organic transformations or to develop potential therapeutic agents.

Iridium and Rhodium: Iridium and rhodium complexes are known for their high catalytic activity in a variety of reactions, including hydrogenation and C-H activation. nih.govnih.govcapes.gov.br The use of acetamidine-based ligands can lead to the formation of robust and efficient catalysts.

The table below summarizes the metals that form complexes with acetamidine-based ligands derived from or related to this compound.

| Metal | Potential Applications of Complexes |

| Nickel | Catalysis (e.g., cross-coupling) |

| Copper | Catalysis, Materials Science |

| Ruthenium | Catalysis, Medicinal Chemistry |

| Iridium | Catalysis (e.g., hydrogenation, C-H activation) |

| Rhodium | Catalysis (e.g., hydrogenation, C-H activation) |

Applications in Advanced Energy Storage Systems

The exploration of novel electrolyte components is a critical frontier in the development of next-generation battery technologies. Within this context, the acetamidine hydrochloride structural motif has been investigated as a key component in chloroaluminate ionic liquid analogues for aluminum-ion batteries.

Recent research has highlighted the potential of acetamidine hydrochloride as a Lewis base precursor for creating low-cost and efficient ionic liquid analogues (ILAs) for aluminum batteries. These electrolytes are typically formulated by mixing acetamidine hydrochloride with aluminum chloride (AlCl₃). A comparative study investigated an electrolyte formulated as AlCl₃:Acetamidine, demonstrating its viability as an alternative to more expensive imidazolium-based chloroaluminate electrolytes and poorly performing urea-based systems.

The formulation of these ILAs is based on the acid-base reaction between the Lewis acid (AlCl₃) and the Lewis base (acetamidine hydrochloride). The amidine functional group, with its nitrogen atoms acting as Lewis base donors, facilitates interaction with the chloroaluminate aluminum center. This interaction is crucial for the electrochemical properties and performance of the resulting electrolyte.

The electrochemical performance of acetamidine hydrochloride-based chloroaluminate electrolytes has been systematically characterized and compared with other ILAs, such as those based on guanidine (B92328) and urea. Key performance metrics that have been evaluated include viscosity, conductivity, electrochemical stability, and coin-cell performance.

Electrochemical Stability and Performance

Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have been employed to assess the electrochemical window and stability of these electrolytes. The AlCl₃:Acetamidine ILA demonstrated reversible deposition and dissolution of aluminum. Furthermore, it showed superior anodic stability compared to the AlCl₃:Urea electrolyte, with an anodic potential limit of +2.23 V.

In coin-cell tests, the AlCl₃:Acetamidine electrolyte displayed a high coulombic efficiency of 97% after 100 cycles at a current density of 60 mA g⁻¹. This performance is significantly better than the urea-based system and comparable to the guanidine-based electrolyte, underscoring its potential as a cost-effective and efficient electrolyte for aluminum-based battery systems.

Comparative Performance Data of Chloroaluminate Ionic Liquid Analogues

| Electrolyte System | Room Temperature Viscosity (cP) | Anodic Potential Limit (V) | Coulombic Efficiency (after 100 cycles) |

| AlCl₃:Acetamidine | 76.0 | +2.23 | 97% |

| AlCl₃:Guanidine | 52.9 | +2.23 | 98% |

| AlCl₃:Urea | 240.9 | +2.12 | 88% |

This table presents a summary of the comparative performance of acetamidine hydrochloride-based chloroaluminate ILA with related systems, based on data from a 2023 study.

Q & A

Basic: What are the established synthetic routes for 2-Pentafluorophenyl-acetamidine HCl, and how can reaction conditions be optimized for yield?

The compound can be synthesized via arylation reactions involving pentafluorophenyl radicals. For example, radicals generated from pentafluorophenyl aniline precursors using pentyl nitrite may react with fluorinated substrates under controlled conditions . Optimization includes adjusting stoichiometric ratios, temperature (e.g., 50–70°C for radical stability), and reaction time (12–24 hrs). Confirming the product via CAS registry (139161-78-7) ensures consistency .

Basic: Which analytical techniques are recommended for characterizing this compound, particularly regarding fluorine substituents?

19F NMR spectroscopy is critical for resolving fluorine environments, while gas-liquid chromatography (GLC) can separate fluorinated byproducts . Mass spectrometry (HRMS) validates molecular weight (C₈H₆ClF₅N₂), and X-ray crystallography (if crystalline) provides structural confirmation .

Basic: How should researchers assess the purity of this compound, and what storage conditions prevent degradation?

Use reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Store the compound in anhydrous conditions at -20°C under inert gas (argon) to prevent hydrolysis. Cross-contamination risks are minimized by using fresh tips during sample handling .

Advanced: What mechanistic insights exist regarding the reactivity of the pentafluorophenyl group in this compound under radical reaction conditions?

The electron-withdrawing pentafluorophenyl group stabilizes transition states in radical reactions, favoring nucleophilic attack at meta/para positions of aromatic systems. Mechanistic studies using radical traps (e.g., TEMPO) and isotopic labeling (e.g., deuterated solvents) can elucidate pathways .

Advanced: How can conflicting data on the compound's reactivity in different solvents be resolved methodologically?

Contradictions in solvent-dependent reactivity (e.g., DMSO vs. THF) require controlled experiments with standardized concentrations. Use 19F NMR to monitor intermediate formation and GLC to quantify product ratios. Solvent polarity and coordinating effects should be analyzed via computational methods (DFT) .

Advanced: What strategies mitigate interference from fluorinated byproducts when using this compound in coordination chemistry studies?

Pre-purify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient). In coordination studies (e.g., with Pt(II)), employ competitive ligand binding assays and X-ray absorption spectroscopy (XAS) to distinguish target complexes from byproducts .

Handling: What are the critical considerations for handling this compound to ensure experimental reproducibility?

Avoid moisture exposure by using gloveboxes or sealed reaction vessels. Foaming during mixing is minimized by gentle vortexing. Plate-based assays require compatibility checks between the compound and detection methods (e.g., fluorescence quenching in fluorogenic assays) .

Applications: How does the electronic influence of the pentafluorophenyl group affect the compound's role in catalytic systems?

The strong electron-withdrawing nature of the pentafluorophenyl group enhances Lewis acidity in metal complexes, facilitating substrate activation. In Pt(II) systems, this group induces π-hole interactions, improving catalytic turnover in cross-coupling reactions .

Stability: What experimental approaches determine the hydrolytic stability of this compound in aqueous systems?

Conduct accelerated stability studies at pH 3–10 (37°C, 72 hrs) and monitor degradation via LC-MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying humidity. Buffer systems with chelating agents (e.g., EDTA) can stabilize the compound .

Troubleshooting: How to address inconsistent yields in the synthesis of this compound derivatives?

Inconsistent yields often stem from radical quenching or incomplete precursor conversion. Optimize initiator concentrations (e.g., AIBN) and use scavenger-free solvents. Real-time monitoring via in situ IR spectroscopy identifies bottlenecks in reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.